

Spectroscopic Profile of 5-Chloro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitroaniline

Cat. No.: B048662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitroaniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds, dyes, and other organic molecules.^[1] Its chemical formula is $C_6H_5ClN_2O_2$ and it has a molecular weight of 172.57 g/mol .^[1] Accurate and comprehensive spectroscopic characterization is crucial for its quality control, impurity profiling, and ensuring its suitability for downstream applications. This technical guide provides an in-depth overview of the spectroscopic properties of **5-chloro-2-nitroaniline**, including data from Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols are also provided to facilitate the replication of these analyses in a laboratory setting.

Molecular Structure and Key Properties

The molecular structure of **5-chloro-2-nitroaniline**, with the IUPAC name 5-chloro-2-nitrobenzenamine, is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amino group.^[1]

Caption: 2D representation of the **5-Chloro-2-nitroaniline** molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-chloro-2-nitroaniline**.

Table 1: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3483	N-H Stretching (asymmetric)
3370	N-H Stretching (symmetric)
1620	N-H Bending
1570	C=C Aromatic Ring Stretching
1508	N-O Stretching (asymmetric)
1335	N-O Stretching (symmetric)
810	C-H Bending (out-of-plane)
740	C-Cl Stretching

Table 2: UV-Vis Spectral Data

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent
244 nm, 412 nm	Not Reported	DMSO

Note: A study involving the crystal growth of **5-chloro-2-nitroaniline** reported UV-Vis analysis in DMSO, however, specific molar absorptivity values were not provided.[2]

Table 3: ^1H NMR Spectral Data (300 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.95	d	1H	Ar-H
7.25	s	2H	-NH ₂
7.15	dd	1H	Ar-H
6.85	d	1H	Ar-H

Table 4: ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
149.8	C-NH ₂
138.5	C-NO ₂
130.5	Ar-C
125.6	Ar-C
119.5	C-Cl
118.8	Ar-C

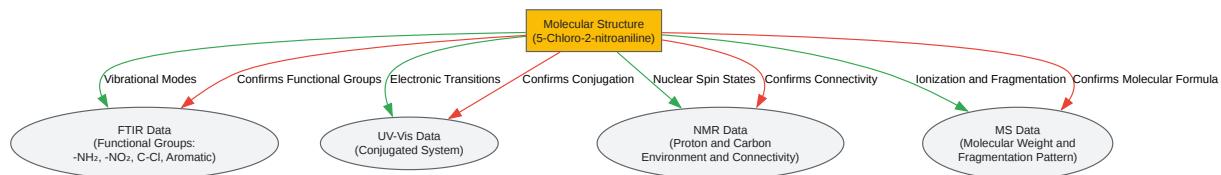
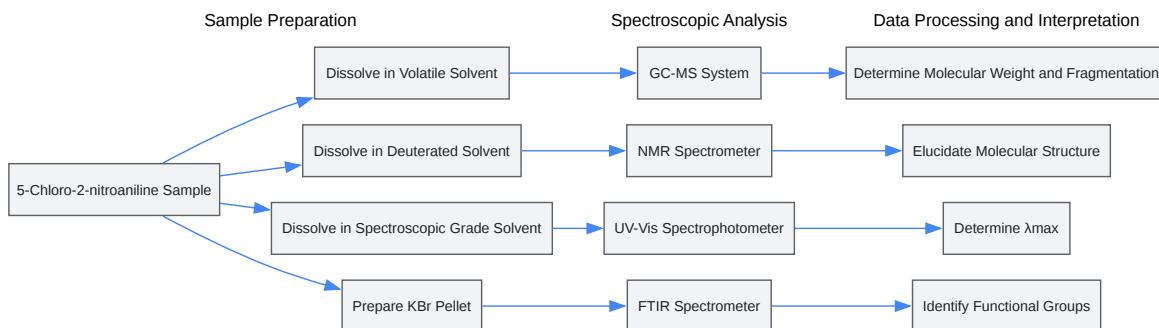
Table 5: Mass Spectrometry (GC-MS) Data

m/z	Relative Intensity	Assignment
172	High	[M] ⁺ (Molecular Ion)
142	Moderate	[M-NO] ⁺
126	Moderate	[M-NO ₂] ⁺
99	Moderate	[M-NO ₂ -HCN] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **5-chloro-2-nitroaniline** are provided below.

General Experimental Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-nitroaniline | C₆H₅CIN₂O₂ | CID 74218 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048662#spectroscopic-characterization-of-5-chloro-2-nitroaniline\]](https://www.benchchem.com/product/b048662#spectroscopic-characterization-of-5-chloro-2-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com